1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
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Description
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxaboroles, a class of compounds to which this molecule belongs, have been shown to have potent activity against various targets, including enzymes like phosphodiesterase 4 (pde4) and various pathogens such asPlasmodium falciparum .
Mode of Action
Benzoxaboroles are known to interact with their targets via the boron atom, which can form reversible covalent bonds with active site residues, leading to inhibition of the target’s function .
Biochemical Pathways
Given the broad range of targets that benzoxaboroles can interact with, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of pathogen growth or reduction of inflammation .
Pharmacokinetics
Benzoxaboroles are generally known for their good bioavailability and stability, which makes them attractive candidates for drug development .
Result of Action
Based on the known effects of benzoxaboroles, it can be inferred that the compound may lead to inhibition of target function, resulting in therapeutic effects such as anti-inflammatory or antiparasitic activity .
Action Environment
Benzoxaboroles are generally stable under physiological conditions, and their action can be influenced by factors such as ph and the presence of certain biological molecules .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile involves the reaction of 2-amino-phenol with triethyl orthoformate and boron trifluoride diethyl etherate to form 2-hydroxy-1,3-dihydro-1,3-benzoxazole. This intermediate is then reacted with cyanogen bromide to form 1-cyano-1,3-dihydro-2,1-benzoxazole. Finally, the cyano group is reduced to a nitrile group using lithium aluminum hydride to yield the target compound.", "Starting Materials": [ "2-amino-phenol", "triethyl orthoformate", "boron trifluoride diethyl etherate", "cyanogen bromide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: React 2-amino-phenol with triethyl orthoformate and boron trifluoride diethyl etherate to form 2-hydroxy-1,3-dihydro-1,3-benzoxazole.", "Step 2: React 2-hydroxy-1,3-dihydro-1,3-benzoxazole with cyanogen bromide to form 1-cyano-1,3-dihydro-2,1-benzoxazole.", "Step 3: Reduce the cyano group of 1-cyano-1,3-dihydro-2,1-benzoxazole to a nitrile group using lithium aluminum hydride to yield 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile." ] } | |
CAS No. |
947162-59-6 |
Molecular Formula |
C8H6BNO2 |
Molecular Weight |
158.9 |
Purity |
95 |
Origin of Product |
United States |
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